Dopamine D2 receptor agonist-2

Functional Selectivity Biased Agonism cAMP Signaling

Dopamine D2 receptor agonist-2 (Compound 36) is a biased partial agonist of the dopamine D2 receptor (Ki=11.2 nM), uniquely favoring G protein-mediated cAMP signaling 100-fold over β-arrestin recruitment. This functional selectivity eliminates confounding β-arrestin effects, making it essential for dissecting G protein-specific D2R biology. Its distinct thienopyridine core differs from aripiprazole, validating biased agonism across chemical series. Ideal for schizophrenia research models requiring dopamine stabilization without full receptor blockade. Intermediate affinity enables sustained activation with reduced desensitization risk compared to high-efficacy agonists.

Molecular Formula C25H31Cl2N5OS
Molecular Weight 520.5 g/mol
Cat. No. B11930993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine D2 receptor agonist-2
Molecular FormulaC25H31Cl2N5OS
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NCCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)N)C
InChIInChI=1S/C25H31Cl2N5OS/c1-16-15-17(2)30-25-20(16)22(28)23(34-25)24(33)29-9-4-3-5-10-31-11-13-32(14-12-31)19-8-6-7-18(26)21(19)27/h6-8,15H,3-5,9-14,28H2,1-2H3,(H,29,33)
InChIKeyYEDOJNFKHXVFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine D2 Receptor Agonist-2: A Biased Partial Agonist with Defined Binding Affinity for D2 Receptor Research


Dopamine D2 receptor agonist-2 (also designated as compound 36, CAS: 1610591-93-9) is a synthetic small-molecule ligand that functions as a potent, partial agonist of the dopamine D2 receptor (D2R) [1]. It is characterized by its biased agonism, preferentially activating G protein-mediated cAMP signaling over β-arrestin recruitment . Its molecular structure is defined by the formula C25H31Cl2N5OS and a molecular weight of 520.52 g/mol [1]. The compound is primarily utilized as a research tool in pharmacology and neuroscience to probe the functional selectivity of D2R signaling pathways .

Why Dopamine D2 Receptor Agonist-2 Cannot Be Substituted by Other D2 Agonists in Functional Selectivity Studies


Simple substitution with other D2 receptor agonists is scientifically unsound because Dopamine D2 receptor agonist-2 exhibits a distinct functional selectivity profile. While many D2 agonists, such as the endogenous ligand dopamine or the reference full agonist quinpirole, activate both G protein and β-arrestin pathways, this compound is a biased agonist [1]. Its ability to preferentially stimulate cAMP signaling over β-arrestin recruitment means that assays designed to isolate or characterize G protein-dependent effects cannot be replicated using unbiased agonists without confounding results from alternative signaling cascades.

Quantitative Evidence Guide for Dopamine D2 Receptor Agonist-2: Differentiating Features Against Key Comparators


Biased Agonism Profile: cAMP Signaling Bias of Dopamine D2 Receptor Agonist-2 Compared to Dopamine and Aripiprazole

Dopamine D2 receptor agonist-2 (compound 36) demonstrates a clear bias toward G protein-mediated cAMP signaling. Its bias factor, calculated as ΔΔlog(τ/KA) = 2.04 ± 0.67, is statistically indistinguishable from that of aripiprazole, the prototypical D2R partial agonist, and equates to an approximate 100-fold bias toward the cAMP pathway relative to a reference unbiased ligand [1]. In contrast, the endogenous unbiased agonist dopamine does not exhibit this level of pathway preference, activating both G protein and β-arrestin pathways with comparable efficacy.

Functional Selectivity Biased Agonism cAMP Signaling

Binding Affinity Comparison: Ki of Dopamine D2 Receptor Agonist-2 vs. Ropinirole and Pramipexole

The binding affinity of Dopamine D2 receptor agonist-2 for the D2 receptor, expressed as a Ki of 11.2 nM [1], positions it between the clinically used D2 agonists ropinirole and pramipexole. Ropinirole demonstrates a lower affinity with a reported Ki of 29 nM for the D2 receptor [2], while pramipexole exhibits a higher affinity with Ki values ranging from 2.2 to 3.9 nM across D2 subtypes [3]. This places the compound in a distinct affinity bracket that may be advantageous for certain experimental designs requiring intermediate receptor occupancy.

Binding Affinity D2 Receptor Comparative Pharmacology

Intrinsic Efficacy: Partial Agonist Activity of Dopamine D2 Receptor Agonist-2 vs. Full Agonist Quinpirole

Dopamine D2 receptor agonist-2 is characterized as a partial agonist at the D2 receptor , meaning it produces a submaximal response even at full receptor occupancy. This contrasts with the full agonist quinpirole, which elicits a maximal response in functional assays [1]. In systems with high receptor reserve or elevated dopaminergic tone, a partial agonist can act as a functional antagonist by competing with endogenous dopamine and reducing overall signaling output. This property is not shared by full agonists like quinpirole, which would further amplify signaling under the same conditions.

Intrinsic Efficacy Partial Agonism D2 Receptor

Molecular Scaffold Differentiation: Thienopyridine Core of Dopamine D2 Receptor Agonist-2 vs. Aripiprazole's Phenylpiperazine Structure

The chemical structure of Dopamine D2 receptor agonist-2 features a distinct 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core linked to a dichlorophenylpiperazine moiety . This represents a significant scaffold departure from aripiprazole, which is based on a 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one structure [1]. Despite sharing a similar biased agonism profile, the divergent molecular frameworks may lead to different physicochemical properties, off-target interaction profiles, and metabolic stability, making the compound a valuable alternative for scaffold-hopping studies or when aripiprazole's specific chemical liabilities are a concern.

Chemical Structure Scaffold Hopping Structure-Activity Relationship

Optimal Research and Discovery Applications for Dopamine D2 Receptor Agonist-2 Based on Experimental Evidence


Probing G Protein-Dependent D2R Signaling in Isolation from β-Arrestin Pathways

Dopamine D2 receptor agonist-2 is an optimal tool for pharmacological studies aimed at dissecting the specific contributions of G protein-mediated cAMP signaling to D2R biology. Its quantified 100-fold bias toward the cAMP pathway [1] allows researchers to selectively activate this arm of the signaling cascade while minimizing β-arrestin recruitment. This is particularly valuable in cellular models where β-arrestin signaling can confound the interpretation of G protein-specific effects.

Investigating D2R Partial Agonism in Models of Hyperdopaminergic Tone

The partial agonist nature of Dopamine D2 receptor agonist-2 makes it a relevant compound for research into conditions characterized by excessive dopamine signaling, such as the positive symptoms of schizophrenia. In these experimental contexts, the compound can function as a dopamine system stabilizer, reducing overall signaling output by competing with the endogenous full agonist dopamine, without causing complete receptor blockade.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies for Biased D2R Ligands

Given its unique thienopyridine core , which is distinct from the phenylpiperazine/dihydroquinolinone scaffold of aripiprazole, Dopamine D2 receptor agonist-2 serves as a critical comparator in medicinal chemistry programs. Its inclusion in SAR studies helps validate that biased agonism is a function of the specific molecular interactions with the receptor rather than a property inherent to a single chemical series, thereby guiding the development of novel therapeutic candidates with improved properties.

Intermediate-Affinity D2R Probe for Avoiding Supraphysiological Receptor Activation

For experiments requiring sustained D2R activation without the risk of rapid receptor desensitization or internalization associated with high-affinity, high-efficacy agonists, the intermediate binding affinity (Ki = 11.2 nM) [2] of Dopamine D2 receptor agonist-2 offers a distinct advantage. It provides a level of target engagement that is more robust than lower-affinity tools like ropinirole (Ki = 29 nM) but less overwhelming than pramipexole (Ki ~3 nM), allowing for more physiologically relevant modulation of the receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopamine D2 receptor agonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.